Cas no 2387567-06-6 (tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate)

Tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate is a chiral intermediate widely used in pharmaceutical synthesis and organic chemistry research. Its key advantages include a stereospecific (R)-configured aminoethyl group, which is valuable for constructing biologically active compounds with high enantiomeric purity. The tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic manipulations while allowing selective deprotection under mild acidic conditions. The dihydroquinoline scaffold provides a versatile framework for further functionalization. This compound is particularly useful in the development of therapeutic agents, offering precise control over stereochemistry and facilitating efficient multi-step syntheses. Its well-defined structure and reactivity make it a reliable building block for medicinal chemistry applications.
tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate structure
2387567-06-6 structure
Product name:tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate
CAS No:2387567-06-6
MF:C16H24N2O2
MW:276.373964309692
CID:5108321

tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1(2H)-Quinolinecarboxylic acid, 6-[(1R)-1-aminoethyl]-3,4-dihydro-, 1,1-dimethylethyl ester
    • tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate
    • Inchi: 1S/C16H24N2O2/c1-11(17)12-7-8-14-13(10-12)6-5-9-18(14)15(19)20-16(2,3)4/h7-8,10-11H,5-6,9,17H2,1-4H3/t11-/m1/s1
    • InChI Key: IJYAUVIBWGMERZ-LLVKDONJSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)C2=C(C=C([C@H](N)C)C=C2)CCC1

tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZL168-250MG
tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate
2387567-06-6 95%
250MG
¥ 2,323.00 2023-03-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZL168-100MG
tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate
2387567-06-6 95%
100MG
¥ 1,452.00 2023-03-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZL168-500mg
tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate
2387567-06-6 95%
500mg
¥3871.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZL168-100mg
tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate
2387567-06-6 95%
100mg
¥1450.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZL168-500.0mg
tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate
2387567-06-6 95%
500.0mg
¥3871.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZL168-5g
tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate
2387567-06-6 95%
5g
¥17411.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZL168-250mg
tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate
2387567-06-6 95%
250mg
¥2321.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZL168-1.0g
tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate
2387567-06-6 95%
1.0g
¥5803.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZL168-250.0mg
tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate
2387567-06-6 95%
250.0mg
¥2321.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZL168-500MG
tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate
2387567-06-6 95%
500MG
¥ 3,874.00 2023-03-23

Additional information on tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate

tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate: A Comprehensive Overview

In the realm of organic chemistry, the compound tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate (CAS No. 2387567-06-6) stands out as a significant molecule with diverse applications and intriguing chemical properties. This compound, often referred to as a tert-butyl quinoline derivative, has garnered attention in both academic and industrial research due to its unique structure and potential bioactivity. The molecule's core structure is a quinoline ring system, which is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. The presence of the tert-butyl group and the (1R)-1-aminoethyl substituent introduces additional complexity and functionality to the molecule.

The synthesis of tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate involves a series of well-defined organic reactions. The quinoline skeleton is typically derived from condensation reactions between aniline derivatives and aldehydes or ketones. The introduction of the tert-butyl group is achieved through esterification reactions, while the aminoethyl substituent is introduced via nucleophilic substitution or addition reactions. The stereochemistry at the (1R) position is critical for the compound's bioactivity, as it determines the spatial arrangement of the substituents around the chiral center.

Recent studies have highlighted the potential of this compound in drug discovery and development. The quinoline moiety is known for its ability to interact with various biological targets, including enzymes, receptors, and ion channels. The tert-butyl group enhances lipophilicity, which can improve membrane permeability and bioavailability. Meanwhile, the aminoethyl substituent introduces hydrogen bonding capabilities, which can enhance binding affinity to target proteins. These properties make this compound an attractive candidate for developing novel therapeutic agents.

In terms of pharmacological activity, tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate has shown promise in several areas. For instance, it exhibits moderate inhibitory activity against certain kinases involved in cellular signaling pathways. Additionally, preliminary studies suggest that this compound may possess anti-inflammatory and antioxidant properties due to its ability to scavenge free radicals and modulate inflammatory mediators.

The application of this compound extends beyond pharmacology into materials science and catalysis. Its rigid quinoline framework makes it suitable for use as a ligand in metal complexes or as a building block in supramolecular chemistry. Furthermore, its chiral center provides an opportunity for enantioselective catalysis in asymmetric synthesis.

In conclusion, tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate (CAS No. 2387567-06-6) is a versatile compound with a rich structural diversity that lends itself to numerous applications across different scientific disciplines. As research continues to uncover its full potential, this molecule is poised to play a significant role in advancing both basic science and applied technologies.

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(CAS:2387567-06-6)tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate
A1083391
Purity:99%/99%/99%/99%/99%
Quantity:100.0mg/250.0mg/500.0mg/1.0g/5.0g
Price ($):182.0/291.0/485.0/727.0/2182.0